molecular formula C16H15F2N3O2S B10916483 1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10916483
M. Wt: 351.4 g/mol
InChI Key: IIAUTQCMQDRHDU-UHFFFAOYSA-N
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Description

1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes a pyridopyrimidine core substituted with butyl, difluoromethyl, furyl, and sulfanyl groups

Preparation Methods

The synthesis of 1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, typically starting with the preparation of the pyridopyrimidine core This core can be synthesized through a series of condensation reactions involving appropriate precursors

One common synthetic route involves the use of difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfone, in the presence of a nickel catalyst and a tridentate terpyridine ligand. This method allows for the selective introduction of the difluoromethyl group under mild reaction conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridopyrimidine core, using reducing agents like lithium aluminum hydride.

    Substitution: The furyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include nickel catalysts, phosphine ligands, and various solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group, in particular, plays a crucial role in modulating the compound’s biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure

Properties

Molecular Formula

C16H15F2N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15F2N3O2S/c1-2-3-6-21-14-12(15(22)20-16(21)24)9(13(17)18)8-10(19-14)11-5-4-7-23-11/h4-5,7-8,13H,2-3,6H2,1H3,(H,20,22,24)

InChI Key

IIAUTQCMQDRHDU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)F)C(=O)NC1=S

Origin of Product

United States

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